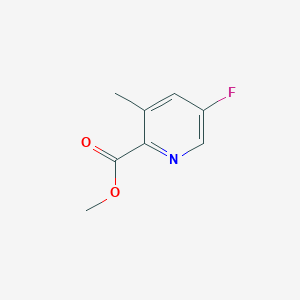

Methyl 5-fluoro-3-methylpicolinate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 5-fluoro-3-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-6(9)4-10-7(5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDCOINTFRYCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346148-32-0 | |

| Record name | methyl 5-fluoro-3-methylpyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-fluoro-3-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoro-3-methylpicolinate, identified by the CAS number 1346148-32-0 , is a fluorinated pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring a fluorine atom at the 5-position and a methyl group at the 3-position of the pyridine ring, makes it a valuable intermediate in the fields of medicinal chemistry and agrochemical research.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development. We will delve into the mechanistic considerations of its reactivity and provide practical, field-proven insights for its utilization in the laboratory.

Introduction: The Strategic Importance of Fluorinated Picolinates

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The pyridine scaffold, a common motif in pharmaceuticals, is often functionalized to modulate its electronic and steric properties. This compound serves as a versatile synthon, combining the benefits of a fluorinated pyridine core with a reactive methyl ester group, enabling a variety of chemical transformations.[1]

The presence of the methyl group can also play a significant role in modulating the physicochemical, pharmacodynamic, and pharmacokinetic properties of a molecule.[3] This strategic placement of substituents on the picolinate ring system makes this compound a "privileged scaffold" for the synthesis of novel active molecules.[1]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| CAS Number | 1346148-32-0 | [1][4][5][6][7][8] |

| Molecular Formula | C₈H₈FNO₂ | [1][5][6][8] |

| Molecular Weight | 169.15 g/mol | [1][4][6][8] |

| Appearance | White to off-white solid | [4][9] |

| Boiling Point (Predicted) | 233.2 ± 35.0 °C | [4][9] |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [4][9] |

| pKa (Predicted) | -0.23 ± 0.10 | [4][9] |

| Storage | Sealed in a dry place at room temperature | [4][6][9] |

Synthesis and Mechanistic Considerations

While specific, detailed industrial synthesis routes for this compound are often proprietary, a general and plausible laboratory-scale synthesis can be conceptualized based on established organic chemistry principles. A common strategy involves the esterification of the corresponding carboxylic acid, 5-fluoro-3-methylpicolinic acid (CAS 1256808-59-9).[10]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 5-fluoro-3-methylpicolinic acid (1.0 eq) in methanol (10 vol), add a catalytic amount of concentrated sulfuric acid (0.1 eq) at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 vol).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1]

-

Pharmaceuticals: The fluorinated pyridine core of this compound can be incorporated into molecules targeting a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][11] The ester functionality allows for further chemical transformations, such as amidation or reduction, to build more complex molecular architectures.[1]

-

Agrochemicals: Picolinic acid derivatives are a known class of synthetic auxin herbicides.[1] The fluorine and methyl substitutions on the pyridine ring are crucial for modulating the biological activity and physicochemical properties of the resulting herbicide candidates.[1] This compound is used in the development of modern pesticides, herbicides, and fungicides, where the fluorine atom often enhances efficacy and metabolic stability.[11][12]

Reaction Versatility

The reactivity of this compound is governed by the electronic properties of the substituted pyridine ring and the ester group.

Caption: Key reaction pathways for this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[13] Keep away from heat, sparks, and open flames.[13][14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13][14]

For research use only. This compound is not intended for human or veterinary use.[1]

Conclusion

This compound is a valuable and versatile building block for synthetic chemists. Its unique structural features provide a platform for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1346148-32-0 [m.chemicalbook.com]

- 5. This compound | 1346148-32-0 [sigmaaldrich.com]

- 6. 1346148-32-0|this compound|BLD Pharm [bldpharm.com]

- 7. This compound [synhet.com]

- 8. This compound | 1346148-32-0 | WDC14832 [biosynth.com]

- 9. This compound CAS#: 1346148-32-0 [m.chemicalbook.com]

- 10. 1256808-59-9|5-Fluoro-3-methylpicolinic acid|BLD Pharm [bldpharm.com]

- 11. nbinno.com [nbinno.com]

- 12. Methyl 5-fluoro-6-methylpicolinate [myskinrecipes.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 5-fluoro-3-methylpicolinate: Physicochemical Properties and Applications

Foreword: Unveiling a Versatile Fluorinated Building Block

In the landscape of modern chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing next-generation pharmaceuticals and agrochemicals. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. It is within this context that Methyl 5-fluoro-3-methylpicolinate emerges as a pivotal, high-purity chemical intermediate. This guide offers a comprehensive exploration of its core physicochemical properties, providing researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to effectively harness its synthetic potential. We will delve into its structural attributes, reactivity profile, and established protocols for property determination, grounding our discussion in the principles of scientific integrity and field-proven application.

Core Molecular and Physicochemical Profile

This compound (CAS No. 1346148-32-0) is a substituted pyridine derivative that serves as a versatile synthon in advanced organic synthesis.[1] Its structure, featuring a fluorine atom at the 5-position, a methyl group at the 3-position, and a methyl ester at the 2-position of the pyridine ring, provides a unique combination of electronic and steric properties that are highly valuable in the design of complex target molecules.[1]

Structural and General Properties

A summary of the fundamental properties of this compound is presented below, providing a foundational understanding of this compound.

| Property | Value | Source(s) |

| CAS Number | 1346148-32-0 | [1] |

| Molecular Formula | C₈H₈FNO₂ | [1][2] |

| Molecular Weight | 169.15 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | methyl 5-fluoro-3-methylpyridine-2-carboxylate | [3] |

| Appearance | White to off-white solid | [4][5] |

| Purity | Available in 95% to 98% grades | [1] |

| Storage | Sealed in a dry environment at room temperature | [4][5] |

| InChI Key | ZRDCOINTFRYCQF-UHFFFAOYSA-N |

Predicted Physicochemical Data

While extensive experimental data for this specific molecule is not publicly available, computational models provide valuable predictions for key physicochemical parameters that guide its application in research and development. These predicted values are crucial for anticipating its behavior in various solvent systems and biological environments.

| Predicted Property | Value | Source(s) |

| Boiling Point | 233.2 ± 35.0 °C | [4][5] |

| Density | 1.199 ± 0.06 g/cm³ | [4][5] |

| pKa | -0.23 ± 0.10 | [4][5] |

The predicted low pKa suggests that the pyridine nitrogen is weakly basic, a direct consequence of the electron-withdrawing effect of the fluorine atom and the ester group. This has significant implications for its reactivity and potential for forming salts.

Synthesis and Reactivity: A Chemist's Perspective

The synthetic utility of this compound is rooted in its strategic functionalization. Its reactivity is primarily dictated by the interplay of the electron-donating methyl group, the strongly electron-withdrawing fluorine atom, and the versatile ester functionality on the pyridine ring.[1]

Synthetic Pathways

A common and efficient route to this compound often begins with a pre-functionalized pyridine precursor, such as 5-fluoro-3-methylpicolinonitrile.[1] This approach allows for the late-stage introduction of the methyl ester, providing a convergent and high-yielding synthesis.

References

Part 1: Molecular Architecture and Physicochemical Properties

An In-Depth Technical Guide to the Molecular Structure and Synthetic Profile of Methyl 5-fluoro-3-methylpicolinate

Foreword: In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design. This compound stands out as a pivotal building block, offering a unique combination of functionalities on a pyridine core. This guide provides a detailed examination of its molecular architecture, physicochemical properties, logical synthetic pathways, and its significance as a precursor to complex, high-value molecules. Designed for researchers and drug development professionals, this document synthesizes foundational data with practical, field-proven insights into the compound's utility.

This compound (CAS No. 1346148-32-0) is a substituted pyridine derivative whose structure is foundational to its chemical behavior and synthetic utility.[1] The molecule consists of a central pyridine ring, a heterocyclic system that is both aromatic and weakly basic. The substitution pattern is key to its application profile.

Key Structural Features:

-

Pyridine Core: The nitrogen atom in the ring acts as an electron sink, influencing the reactivity of the entire system. It lowers the electron density of the ring carbons, making them less susceptible to electrophilic substitution compared to benzene, but activates them towards nucleophilic attack.

-

Methyl Ester Group (at C2): The -C(=O)OCH₃ group is an electron-withdrawing group that further deactivates the ring towards electrophilic attack. Its primary synthetic utility lies in its reactivity as an ester, allowing for transformations such as hydrolysis to the parent carboxylic acid (5-fluoro-3-methylpicolinic acid) or amidation to form various amides.[1]

-

Methyl Group (at C3): As a weak electron-donating group, the methyl substituent provides some electronic counterbalance to the ester and fluoro groups. Sterically, its presence adjacent to the ester influences the conformation and reactivity of the C2 position.

-

Fluorine Atom (at C5): This is arguably the most significant substituent. Fluorine is the most electronegative element, and its inclusion imparts unique properties. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of derivative compounds by blocking sites susceptible to oxidative metabolism.[2] Furthermore, fluorine's electronic properties can modulate the pKa of the pyridine nitrogen and influence non-covalent interactions (like hydrogen bonds or dipole-dipole interactions) in the binding pockets of biological targets, potentially enhancing binding affinity.[1]

Caption: 2D structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1346148-32-0 | [1][3][4] |

| Molecular Formula | C₈H₈FNO₂ | [1][5] |

| Molecular Weight | 169.15 g/mol | [1][4] |

| IUPAC Name | methyl 5-fluoro-3-methylpyridine-2-carboxylate | [6] |

| Appearance | White to off-white solid | [7] |

| Storage | Sealed in dry, Room Temperature | [3][7] |

| Boiling Point | 233.2 ± 35.0 °C (Predicted) | [7] |

| Density | 1.199 ± 0.06 g/cm³ (Predicted) | [7] |

| InChI Key | ZRDCOINTFRYCQF-UHFFFAOYSA-N | [3] |

Part 2: Anticipated Spectroscopic Profile

While specific spectral data requires experimental acquisition, the molecular structure allows for a robust prediction of its spectroscopic signatures. This is a critical self-validating step in any synthesis, confirming the identity and purity of the target compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals.

-

Aromatic Protons: Two signals corresponding to the protons at the C4 and C6 positions of the pyridine ring. The C4 proton signal will appear as a doublet of doublets due to coupling with the C6 proton (⁴JHH, meta-coupling) and the C5 fluorine atom (⁴JHF). The C6 proton will appear as a doublet, coupled to the C5 fluorine (³JHF).

-

Ester Methyl Protons: A singlet integrating to three protons, typically in the 3.8-4.0 ppm range, for the -OCH₃ group.

-

Ring Methyl Protons: A singlet integrating to three protons, typically in the 2.3-2.6 ppm range, for the -CH₃ group at C3.[1]

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show all eight carbon signals. The carbon directly attached to the fluorine (C5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. The adjacent carbons (C4 and C6) will show smaller two-bond couplings (²JCF). The carbonyl carbon of the ester will appear significantly downfield (~165-170 ppm).

-

¹⁹F NMR Spectroscopy: A single resonance is expected for the fluorine atom at C5. The signal will be split by the adjacent aromatic protons (H4 and H6), likely appearing as a doublet of doublets.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 169.15. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 138, or the loss of the entire ester group (-COOCH₃) to give a fragment at m/z 110.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester carbonyl around 1720-1740 cm⁻¹, C=C and C=N stretching vibrations for the aromatic pyridine ring in the 1400-1600 cm⁻¹ region, and a characteristic C-F stretch around 1200-1300 cm⁻¹.

Part 3: Synthesis and Reactivity

Proposed Synthetic Workflow

The most direct and industrially viable synthesis of this compound involves the esterification of its corresponding carboxylic acid, 5-fluoro-3-methylpicolinic acid (CAS 1256808-59-9).[8] This is a classic Fischer esterification reaction, which is both robust and scalable.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 5-fluoro-3-methylpicolinic acid.

Materials:

-

5-fluoro-3-methylpicolinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate or Dichloromethane (for extraction)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-3-methylpicolinic acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol to act as both reactant and solvent.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirring solution.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours). The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching & Neutralization: After completion, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.[1]

Causality and Trustworthiness: This protocol is a self-validating system. The use of excess methanol drives the equilibrium towards the product side, as per Le Châtelier's principle. The acid catalyst is essential to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the methanol nucleophile. The aqueous workup effectively removes the acid catalyst and any unreacted carboxylic acid, ensuring a clean isolation of the desired ester.

Part 4: Applications in Research and Development

This compound is not an end product but a high-value intermediate. Its structure is a privileged scaffold, particularly in agrochemical and medicinal chemistry.[1]

-

Agrochemicals: Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[1] The specific substitution pattern of this molecule allows for the generation of novel herbicide candidates. The fluorine and methyl groups are critical for fine-tuning the biological activity, selectivity, and physicochemical properties (like soil mobility and degradation rates) of the final active ingredients.[1][9]

-

Medicinal Chemistry: In drug discovery, this compound serves as a versatile building block.[10] The ester functionality provides a handle for creating diverse amide libraries, a common strategy for exploring structure-activity relationships (SAR). The fluorinated pyridine core is incorporated into drug candidates to enhance metabolic stability and improve binding interactions with protein targets.[1] It has been utilized as a building block for kinase inhibitors and other biologically active molecules.[10] The strategic placement of fluorine can lead to improved cell permeability and bioavailability of the final drug compound.

Conclusion

This compound is a compound of significant strategic importance in synthetic chemistry. Its molecular structure, characterized by a trifunctionalized pyridine ring, offers a robust platform for the development of novel compounds. A deep understanding of its architecture, predictable spectroscopic properties, and logical synthetic routes is essential for any researcher aiming to leverage its potential. From enhancing the metabolic stability of pharmaceuticals to fine-tuning the efficacy of herbicides, the unique electronic and steric contributions of its substituents make it an invaluable tool for addressing complex challenges in chemical and biological sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1346148-32-0 [sigmaaldrich.com]

- 4. 1346148-32-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 1346148-32-0 | WDC14832 [biosynth.com]

- 6. This compound [synhet.com]

- 7. This compound CAS#: 1346148-32-0 [m.chemicalbook.com]

- 8. 1256808-59-9|5-Fluoro-3-methylpicolinic acid|BLD Pharm [bldpharm.com]

- 9. Methyl 5-fluoro-6-methylpicolinate [myskinrecipes.com]

- 10. This compound [myskinrecipes.com]

Methyl 5-fluoro-3-methylpicolinate synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 5-fluoro-3-methylpicolinate

Foreword

This compound (CAS No. 1346148-32-0) is a pivotal heterocyclic building block in modern chemical research.[1] Its substituted pyridine core, featuring a strategically placed fluorine atom and methyl group, makes it a privileged scaffold for the synthesis of complex molecules in the agrochemical and pharmaceutical sectors.[1][2] The fluorine atom is particularly crucial for modulating the biological activity and physicochemical properties, such as metabolic stability and binding affinity, of derivative compounds.[1][3] This guide provides an in-depth analysis of the prevalent synthetic pathways to this valuable intermediate, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.

Retrosynthetic Analysis and Strategic Considerations

A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify key precursors and strategic bond disconnections. The most apparent disconnection is the ester linkage, leading back to the corresponding carboxylic acid, 5-fluoro-3-methylpicolinic acid. This acid is a critical and commercially available intermediate, forming the basis of our primary synthetic strategy.

Further disconnection of the carboxylic acid group from the pyridine ring suggests a halo-pyridine precursor, such as 2-chloro-5-fluoro-3-methylpyridine, which can be carbonylated. An alternative pathway involves the hydrolysis of a nitrile precursor, 5-fluoro-3-methylpicolinonitrile.

Figure 1: Retrosynthetic analysis of this compound.

This analysis reveals two primary, convergent strategies that are both synthetically viable:

-

Pathway I: Synthesis from a halogenated pyridine precursor via carbonylation, followed by esterification.

-

Pathway II: Synthesis from a nitrile precursor via hydrolysis, followed by esterification.

A third, more classical approach, the Balz-Schiemann reaction, offers an alternative for introducing the fluorine atom late in the synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 1346148-32-0 | [1][4][5] |

| Molecular Formula | C₈H₈FNO₂ | [1][5][6] |

| Molecular Weight | 169.15 g/mol | [1][5][6] |

| IUPAC Name | methyl 5-fluoro-3-methylpyridine-2-carboxylate | [4] |

| Purity | Typically available from 95% to >99% | [1][4] |

Pathway I: The Palladium-Catalyzed Carbonylation Approach

This modern and efficient pathway leverages the power of transition-metal catalysis to construct the picolinate core. It is often favored for its high functional group tolerance and excellent yields.[7][8][9] The overall workflow involves the carbonylation of a halo-pyridine followed by direct or subsequent esterification.

Figure 2: Workflow for the Palladium-Catalyzed Carbonylation Pathway.

Step 1: Synthesis of 5-Fluoro-3-methylpicolinic Acid via Carbonylation

The conversion of 2-chloro-5-fluoro-3-methylpyridine to the corresponding carboxylic acid is a cornerstone of this route. Palladium-catalyzed carbonylation reactions are exceptionally well-suited for this transformation, allowing for the insertion of carbon monoxide into the aryl-halide bond.[9]

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(II) source, such as Pd(OAc)₂, is typically used in conjunction with a phosphine ligand. Diphosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are often employed because they stabilize the palladium center, promote the necessary oxidative addition and reductive elimination steps, and prevent catalyst decomposition.

-

Carbon Monoxide (CO): CO serves as the C1 source for the carboxylic acid functionality. The reaction is typically run under a positive pressure of CO to ensure sufficient concentration in the reaction medium.

-

Nucleophile & Base: For the synthesis of the carboxylic acid, water acts as the nucleophile (hydroxycarbonylation). A non-nucleophilic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is required to neutralize the HCl generated during the catalytic cycle, preventing catalyst deactivation.

-

Solvent: A polar aprotic solvent like DMF or DMSO is commonly used to ensure the solubility of the reactants and the catalyst complex.

Step 2: Esterification of 5-Fluoro-3-methylpicolinic Acid

The final step is the conversion of the carboxylic acid to its methyl ester. The Fischer-Speier esterification is the most common and cost-effective method.[1]

Causality Behind Experimental Choices:

-

Reagents: The reaction involves heating the carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent.[1] Using the alcohol as the solvent is a key principle; it drives the reaction equilibrium toward the ester product.

-

Catalyst: A strong protic acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used in catalytic amounts. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Pathway II: The Nitrile Hydrolysis Approach

This pathway begins with 5-fluoro-3-methylpicolinonitrile, a readily available precursor.[1] It involves a classical two-step sequence of nitrile hydrolysis followed by esterification, mirroring the final step of Pathway I.

Figure 3: Workflow for the Nitrile Hydrolysis Pathway.

Causality Behind Experimental Choices:

-

Hydrolysis Conditions: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.

-

Acidic Hydrolysis: Treatment with aqueous sulfuric or hydrochloric acid at elevated temperatures protonates the nitrile nitrogen, making the carbon atom susceptible to attack by water. The reaction proceeds through an amide intermediate.

-

Basic Hydrolysis: Treatment with aqueous sodium hydroxide or potassium hydroxide involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the carboxylic acid. The choice between acidic and basic conditions often depends on the stability of other functional groups in the molecule.

-

Comparative Analysis of Synthetic Pathways

The selection of a synthetic route depends on factors such as starting material cost, scalability, and required equipment.

| Pathway | Starting Material | Key Steps | Advantages | Disadvantages |

| I: Carbonylation | 2-Chloro-5-fluoro-3-methylpyridine | Palladium-catalyzed carbonylation; Esterification | High efficiency and yield; Convergent. | Requires specialized equipment for handling CO gas; Palladium catalyst can be expensive. |

| II: Nitrile Hydrolysis | 5-Fluoro-3-methylpicolinonitrile | Nitrile hydrolysis; Esterification | Uses common and inexpensive reagents; Straightforward procedures. | Can require harsh conditions (strong acid/base, heat); May be less suitable for sensitive substrates. |

| III: Balz-Schiemann | Methyl 5-amino-3-methylpicolinate | Diazotization with HBF₄; Thermal decomposition | Classic method for introducing fluorine. | Often gives moderate yields; Handling of diazonium salts requires care. |

Detailed Experimental Protocols

The following protocols are representative procedures based on established chemical transformations. Researchers must adapt them to specific laboratory conditions and perform appropriate safety assessments.

Protocol 1: Fischer Esterification of 5-Fluoro-3-methylpicolinic Acid

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoro-3-methylpicolinic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol (e.g., 10-20 volumes).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Hydrolysis of 5-Fluoro-3-methylpicolinonitrile (Acidic)

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 5-fluoro-3-methylpicolinonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Reaction: Heat the mixture to reflux (100-110°C) with vigorous stirring for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction mixture in an ice bath and carefully adjust the pH to ~3-4 by the slow addition of a concentrated aqueous solution of sodium hydroxide. The product, 5-fluoro-3-methylpicolinic acid, may precipitate.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous solution with an organic solvent like ethyl acetate.

Conclusion

The synthesis of this compound is most effectively achieved through a convergent strategy centered on the key intermediate, 5-fluoro-3-methylpicolinic acid. Modern methods, particularly palladium-catalyzed carbonylation of the corresponding 2-chloro-pyridine, offer an elegant and efficient route suitable for large-scale production. Alternatively, classical methods involving the hydrolysis of a nitrile precursor provide a reliable and cost-effective option. The final esterification step is a robust and high-yielding transformation, readily accomplished via Fischer esterification. The choice of pathway ultimately allows researchers and drug development professionals to balance factors of cost, efficiency, and available resources to access this critical synthetic building block.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound [synhet.com]

- 5. This compound | 1346148-32-0 | WDC14832 [biosynth.com]

- 6. Methyl 5-fluoro-6-methylpicolinate [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-catalyzed carbonylation reactions of aryl halides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 5-fluoro-3-methylpicolinate: Core Starting Materials and Strategic Insights

Introduction: The Significance of Methyl 5-fluoro-3-methylpicolinate in Modern Drug Discovery and Agrochemicals

This compound is a pivotal building block in the synthesis of a wide range of biologically active molecules.[1][2] Its unique substitution pattern, featuring a fluorine atom at the 5-position, a methyl group at the 3-position, and a methyl ester at the 2-position of the pyridine ring, imparts desirable physicochemical properties to target compounds.[1] These properties often translate to enhanced metabolic stability, improved binding affinity to biological targets, and optimized bioavailability.[1][2] Consequently, this fluorinated picolinate serves as a crucial intermediate in the development of novel pharmaceuticals and advanced agrochemicals, particularly herbicides.[1][2] This guide provides an in-depth analysis of the primary synthetic strategies for this compound, with a focus on the selection of starting materials and the underlying chemical principles that govern these transformations.

Strategic Approaches to the Synthesis of the Core Scaffold

The synthesis of this compound can be approached through several strategic disconnections. The optimal choice of a synthetic route is often dictated by the availability and cost of starting materials, desired scale of production, and the specific isomeric purity required. This guide will explore three primary, field-proven strategies, each commencing from a different class of commercially available or readily accessible precursors.

Strategy 1: Functionalization of a Pre-fluorinated Pyridine Ring

This approach leverages a pyridine scaffold that already incorporates the essential fluorine atom at the 5-position. The subsequent steps then focus on the introduction of the methyl and methyl ester functionalities. A prime example of a versatile starting material for this strategy is 2,3-dichloro-5-fluoropyridine .[3][4][5]

Rationale for Starting Material Selection: 2,3-dichloro-5-fluoropyridine is a commercially available and highly reactive intermediate.[3] The two chlorine atoms at the 2- and 3-positions offer differential reactivity, allowing for selective functionalization. The chlorine at the 2-position is generally more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, providing a handle for the introduction of the methyl ester or its precursor.

Experimental Workflow:

Caption: Synthetic pathway starting from 2,3-dichloro-5-fluoropyridine.

Step-by-Step Protocol:

-

Introduction of the 2-Carboxy or Cyano Group: The chlorine atom at the 2-position of 2,3-dichloro-5-fluoropyridine can be displaced by a cyanide group using reagents like sodium or potassium cyanide, typically in a polar aprotic solvent like DMSO. Alternatively, palladium-catalyzed carbonylation reactions can be employed to directly introduce a carboxylic acid or ester functionality.

-

Introduction of the 3-Methyl Group: The remaining chlorine at the 3-position can be replaced with a methyl group via a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with methylboronic acid or its esters, or a Stille coupling with trimethylstannylmethane.

-

Formation of the Methyl Ester: If a cyano group was introduced in the first step, it must be hydrolyzed to the corresponding carboxylic acid. This is typically achieved under acidic or basic conditions. The resulting 5-fluoro-3-methylpicolinic acid is then esterified.[1] A common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid.[1] Alternatively, milder esterification methods using coupling reagents such as DCC or EDC can be employed.[6][7]

| Parameter | Strategy 1: From 2,3-dichloro-5-fluoropyridine |

| Key Starting Material | 2,3-dichloro-5-fluoropyridine |

| Advantages | Readily available starting material, well-established cross-coupling methodologies. |

| Disadvantages | Multi-step process, potential for side reactions and purification challenges. |

| Key Transformations | Nucleophilic aromatic substitution, Palladium-catalyzed cross-coupling, Nitrile hydrolysis, Esterification. |

Strategy 2: De Novo Ring Formation

This strategy involves constructing the substituted pyridine ring from acyclic precursors. While often more complex, this approach can offer high levels of flexibility and control over the final substitution pattern. A notable example is the Rh(III)-catalyzed C-H functionalization approach to prepare 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[8]

Rationale for Starting Material Selection: This method allows for the convergent synthesis of the target scaffold from relatively simple and diverse building blocks. The choice of the specific α-fluoro-α,β-unsaturated oxime and alkyne determines the substituents on the final pyridine ring.

Experimental Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. innospk.com [innospk.com]

- 4. 2,3-DICHLORO-5-FLUOROPYRIDINE | CAS 185985-40-4 [matrix-fine-chemicals.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. researchgate.net [researchgate.net]

- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 8. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Safety Guide to Methyl 5-fluoro-3-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-fluoro-3-methylpicolinate, a substituted pyridine derivative, is an emerging building block in the design of novel pharmaceuticals and agrochemicals. Its unique substitution pattern offers a scaffold for creating complex molecular architectures with modulated biological activity and refined physicochemical properties. As this compound sees increasing use in discovery and development laboratories, a comprehensive understanding of its safe handling, storage, and emergency management is paramount. This guide provides an in-depth, technically-focused overview of the safety protocols and critical considerations for researchers working with this versatile synthon.

Hazard Identification and Risk Assessment

This compound (CAS No: 1346148-32-0; Molecular Formula: C₈H₈FNO₂) is classified as a hazardous substance. The primary risks are associated with acute toxicity and irritation. A thorough risk assessment should be conducted before any experimental work begins, considering the scale of the reaction, the specific manipulations involved, and the potential for exposure.

GHS Hazard Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

This table summarizes the key hazards associated with this compound.

The logical flow for a pre-experiment risk assessment should follow a hierarchical approach, prioritizing the elimination or substitution of hazards where possible, followed by the implementation of engineering controls, administrative controls, and finally, personal protective equipment.

Caption: Hierarchical workflow for risk assessment before handling the compound.

Exposure Control and Personal Protective Equipment (PPE)

Given the irritant nature of this compound and its potential for respiratory effects, stringent exposure controls are mandatory. The parent compound class, pyridines, are known for their volatility and strong odors, underscoring the need for robust containment.[1]

Engineering Controls:

-

Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

-

Ventilation: The laboratory should be well-ventilated to minimize the accumulation of any fugitive emissions.[1]

Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:

-

Eye and Face Protection: Chemical splash goggles are required. For larger scale operations or where splashing is a significant risk, a face shield should be worn in addition to goggles.

-

Skin Protection: A flame-resistant lab coat and appropriate gloves are necessary. Nitrile or neoprene gloves are recommended for handling pyridine-based compounds.[1] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.

-

Respiratory Protection: For situations with a high potential for aerosol generation or in the event of a ventilation failure, a NIOSH-approved respirator with an appropriate cartridge should be used by trained and fit-tested personnel.[2]

Caption: Standard workflow for donning and using PPE for safe handling.

Safe Handling and Storage Protocols

Handling:

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools and ensure all equipment is properly grounded, especially when handling flammable solvents in conjunction with the compound.[3]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

The compound should be stored away from incompatible materials such as strong oxidizing agents and strong acids. Pyridine-based compounds can react exothermically with these substances.

-

Keep containers clearly labeled with the chemical name and all relevant hazard warnings.

Emergency Procedures

Prompt and correct response to an emergency is critical to minimizing harm. All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

This table outlines the immediate first aid responses required for different exposure routes.

Spill Response:

-

Small Spills: Evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.

-

Large Spills: Evacuate the area immediately and contact the institution's emergency response team.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2] Water spray can also be used to cool fire-exposed containers.

-

Specific Hazards: Combustion may produce toxic and irritating fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen fluoride (HF).[2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Caption: Decision-making flowchart for responding to laboratory emergencies.

Toxicological and Ecological Information

Toxicological Information: The primary toxicological concerns are acute effects from single exposures. It is harmful if swallowed or inhaled and causes significant irritation to the skin and eyes. The chemical, physical, and toxicological properties have not been exhaustively investigated, and as such, the compound should be handled with the care afforded to a substance of unknown toxicity.

Ecological Information: Data on the environmental fate and ecotoxicity of this compound is limited. As a general principle for pyridine derivatives, release into the environment should be avoided. Do not let the product enter drains or waterways.

Disposal Considerations

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

-

Collect waste in a designated, compatible, and properly labeled container.

-

Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.

By adhering to the principles and protocols outlined in this guide, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive environment for advancing scientific discovery.

References

An In-depth Technical Guide to the Reactivity Profile of Methyl 5-fluoro-3-methylpicolinate

Foreword

For the discerning researcher, scientist, and drug development professional, understanding the nuanced reactivity of a chemical scaffold is paramount to unlocking its synthetic potential. Methyl 5-fluoro-3-methylpicolinate, a key building block in modern medicinal and agrochemical research, presents a fascinating case study in the interplay of electronic effects and functional group reactivity on a heterocyclic core. This guide provides an in-depth exploration of its reactivity profile, moving beyond a mere catalog of reactions to elucidate the underlying principles that govern its chemical behavior. Herein, we dissect the electronic landscape of this molecule, offering field-proven insights into its transformations and providing actionable protocols for its strategic deployment in complex molecule synthesis.

Table of Contents

-

Molecular Architecture and Electronic Landscape

-

Reactivity at the Pyridine Core: A Tale of Two Substituents

-

Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage

-

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

-

-

Transformations of the Ester Moiety: A Gateway to Diverse Functionalities

-

Saponification: Accessing the Carboxylic Acid

-

Reduction: Towards the Primary Alcohol

-

Amidation: Building Amide Scaffolds

-

-

Strategic Synthesis: Applications in Agrochemicals

-

Experimental Protocols

-

References

Molecular Architecture and Electronic Landscape

This compound (CAS Number: 1346148-32-0) possesses a molecular formula of C₈H₈FNO₂ and a molecular weight of 169.15 g/mol .[1][2][3] Its structure is characterized by a pyridine ring substituted with a fluorine atom at the 5-position, a methyl group at the 3-position, and a methyl ester at the 2-position.

| Property | Value |

| CAS Number | 1346148-32-0 |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| IUPAC Name | This compound |

The reactivity of this molecule is intricately governed by the electronic interplay of its substituents. The pyridine nitrogen and the fluorine atom are strongly electron-withdrawing, rendering the aromatic ring electron-deficient. This electronic characteristic is a critical determinant of its susceptibility to nucleophilic attack. Conversely, the methyl group at the 3-position is a weak electron-donating group. The methyl ester at the 2-position also influences the ring's electronics and provides a key handle for a variety of chemical transformations.

Reactivity at the Pyridine Core: A Tale of Two Substituents

The electron-deficient nature of the pyridine ring in this compound is the dominant factor governing its reactivity towards nucleophiles and its participation in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage

The presence of a fluorine atom on the pyridine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the carbon atom to which it is attached, facilitating attack by nucleophiles.[4][5] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[4][6] The stability of this intermediate is a key factor in the reaction's feasibility. Electron-withdrawing groups, such as the pyridine nitrogen and the fluorine itself, ortho or para to the site of substitution, are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance.[5][6]

Caption: Generalized SNAr mechanism on this compound.

Common nucleophiles for this reaction include alkoxides, thiolates, and amines. The regioselectivity of the substitution is primarily directed at the 5-position due to the activation by the fluorine leaving group.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The halogenated pyridine core of this compound makes it a suitable candidate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the pyridine ring and various organoboron reagents. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl compounds.[7] For a substrate like this compound, the fluorine atom can be replaced by an aryl or vinyl group from a boronic acid or its ester in the presence of a palladium catalyst and a base.

Caption: Generalized Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides.[8][9] This reaction is particularly valuable in drug discovery for introducing amine functionalities. In the context of this compound, the fluorine atom can be displaced by a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[8][10]

Transformations of the Ester Moiety: A Gateway to Diverse Functionalities

The methyl ester group at the 2-position is a versatile functional handle that can be readily transformed into other functionalities, significantly expanding the synthetic utility of the core scaffold.

Saponification: Accessing the Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-fluoro-3-methylpicolinic acid, under basic conditions, typically using a hydroxide source like lithium hydroxide (LiOH) in a mixture of water and an organic solvent such as tetrahydrofuran (THF) or methanol.[11][12] The resulting carboxylic acid is a key intermediate for further modifications, such as amide bond formation with a wider range of amines.

Reduction: Towards the Primary Alcohol

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the methyl ester to the corresponding primary alcohol, (5-fluoro-3-methylpyridin-2-yl)methanol.[13][14][15] This transformation is typically carried out in an anhydrous ethereal solvent like THF or diethyl ether. It's important to note that LiAlH₄ is a powerful reducing agent and may also reduce other functional groups if present in the molecule.

Amidation: Building Amide Scaffolds

The methyl ester can be directly converted to an amide by reaction with an amine. This transformation can be facilitated by reagents such as trimethylaluminum (AlMe₃), which activates the ester towards nucleophilic attack by the amine.[16][17][18][19] This method is often preferred for less reactive amines or when milder conditions are required compared to the two-step hydrolysis-amidation sequence.

Strategic Synthesis: Applications in Agrochemicals

The unique substitution pattern of this compound and its derivatives makes them valuable intermediates in the synthesis of agrochemicals. For instance, related fluorinated picolinates are key components in the synthesis of modern herbicides like halauxifen-methyl and florpyrauxifen-benzyl.[1][20][21][22] The synthesis of these complex molecules often involves a Suzuki-Miyaura coupling to introduce a substituted aryl group at the 6-position of the picolinate ring.[21]

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Appropriate safety precautions should be taken at all times.

Protocol 1: Saponification of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Addition of Base: Add lithium hydroxide monohydrate (1.5 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidification: Carefully acidify the aqueous layer to pH 3-4 with 1 M HCl.

-

Extraction: Extract the product with ethyl acetate (3 x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-fluoro-3-methylpicolinic acid.

Protocol 2: Reduction of this compound with LiAlH₄

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Ester: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while maintaining cooling in an ice bath.

-

Filtration and Extraction: Filter the resulting precipitate through a pad of Celite and wash the filter cake with THF. Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (5-fluoro-3-methylpyridin-2-yl)methanol.

Protocol 3: Amidation of this compound using Trimethylaluminum

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the desired amine (2.0 eq) in anhydrous toluene.

-

Addition of AlMe₃: Cool the solution to 0 °C and slowly add a 2.0 M solution of trimethylaluminum in toluene (1.0 eq). Stir the mixture at room temperature for 30 minutes.

-

Addition of Ester: Add a solution of this compound (1.0 eq) in anhydrous toluene to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of Rochelle's salt solution (aqueous sodium potassium tartrate).

-

Extraction: Dilute with ethyl acetate and stir vigorously until the layers are clear. Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired amide.

References

- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. research.rug.nl [research.rug.nl]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 15. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. Trimethylaluminum-mediated one-pot peptide elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Corn tolerance to florpyrauxifen-benzyl rates and its mixture with atrazine and mesotrione [frontiersin.org]

- 21. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]

- 22. researchgate.net [researchgate.net]

The Strategic Imperative of Fluorine Substitution in Picolinate Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The picolinate scaffold, a privileged structure in medicinal chemistry, serves as a foundational backbone for a multitude of therapeutic agents.[1] The strategic incorporation of fluorine into this heterocyclic motif offers a powerful tool to modulate a vast array of physicochemical and pharmacological properties, ultimately leading to the development of safer and more efficacious drugs. This in-depth technical guide provides a comprehensive overview of the role of fluorine substitution in picolinate derivatives for researchers, scientists, and drug development professionals. We will delve into the profound effects of fluorination on key drug-like properties, explore synthetic methodologies for the introduction of fluorine, and present case studies that underscore the transformative potential of this unique halogen in the optimization of picolinate-based therapeutics.

Introduction: The Picolinate Scaffold and the Rise of Fluorine in Medicinal Chemistry

Picolinic acid, a simple pyridine-2-carboxylic acid, and its derivatives are integral components of numerous FDA-approved drugs and clinical candidates.[1] Their ability to act as versatile building blocks and engage in critical interactions with biological targets has cemented their importance in modern drug discovery.[1] Parallel to the rise of heterocyclic chemistry, the use of fluorine in medicinal chemistry has become an indispensable strategy. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications to a molecule's profile.[2][3] When applied to the picolinate scaffold, fluorine substitution can unlock significant improvements in potency, selectivity, metabolic stability, and pharmacokinetic profiles.[2]

This guide will systematically explore the multifaceted role of fluorine in shaping the properties of picolinate derivatives, providing a rationale for its strategic deployment in drug design.

The Impact of Fluorine Substitution on Physicochemical Properties

The introduction of a fluorine atom onto the picolinate ring can dramatically alter its fundamental physicochemical properties. These modifications are often the primary drivers for the observed improvements in biological activity and pharmacokinetic behavior.

Modulation of Acidity (pKa)

The acidity of the carboxylic acid group and the basicity of the pyridine nitrogen are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine's strong electron-withdrawing nature significantly influences these pKa values.

Generally, the introduction of a fluorine atom to the pyridine ring of picolinic acid is expected to decrease the basicity of the pyridine nitrogen (lower pKa of the conjugate acid) and increase the acidity of the carboxylic acid (lower pKa). This is due to the inductive effect of the fluorine atom, which withdraws electron density from the ring system.[4] The magnitude of this effect is dependent on the position of the fluorine atom relative to the nitrogen and the carboxylic acid.

| Compound | Predicted pKa (Carboxylic Acid) | Reference |

| Picolinic Acid | 1 | [5] |

| 3-Fluoropicolinic Acid | 2.71 (Predicted) | [6] |

| 5-Fluoropicolinic Acid | 3.58 (Predicted) | [7] |

The ability to fine-tune pKa is a powerful tool for medicinal chemists. For instance, reducing the basicity of the pyridine nitrogen can prevent unwanted protonation at physiological pH, which may improve cell permeability and oral bioavailability.[2]

Alteration of Lipophilicity (LogP)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a key parameter that governs a drug's ability to cross biological membranes. The effect of fluorine on lipophilicity is complex and context-dependent. While the substitution of a hydrogen atom with a fluorine atom on an aliphatic chain generally increases lipophilicity, its effect on an aromatic ring is more nuanced.[1]

Fluoro-arenes are typically more lipophilic than their non-fluorinated counterparts.[2] This is attributed to the fact that the C-F bond is less polarizable than a C-H bond, leading to weaker interactions with water.[2]

| Compound | LogP | Reference |

| Picolinic Acid | 0.22 | [5] |

| 5-Fluoro-2-picolinic acid | 0.9189 | [8] |

| 6-(3-Fluorophenyl)picolinic acid | 2.5859 | [9] |

As the data suggests, the introduction of fluorine to the picolinate scaffold generally leads to an increase in lipophilicity. This can be advantageous for improving membrane permeability and oral absorption. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance, highlighting the need for a balanced approach.[10]

Enhancement of Metabolic Stability

One of the most significant advantages of fluorine substitution is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[11] By strategically placing fluorine atoms at metabolically labile positions, chemists can block oxidative metabolism and prolong the half-life of a drug.[11]

While specific metabolic stability data for a wide range of fluorinated picolinates in human liver microsomes is not extensively published, the general principle holds true.[12][13] For example, if a picolinate derivative is found to undergo hydroxylation at a specific position on the pyridine ring, substitution of a hydrogen with a fluorine at that position can effectively prevent this metabolic pathway.

The following diagram illustrates the concept of metabolic blocking:

Caption: Blocking Metabolic Pathways with Fluorine.

Synthetic Methodologies for Fluorinated Picolinate Derivatives

The successful incorporation of fluorine into the picolinate scaffold relies on a robust and efficient synthetic strategy. Several methods have been developed for the synthesis of fluorinated picolinic acids and their derivatives.

Synthesis of 6-Chloro-3-fluoro-2-picolinic acid

A common route to 6-chloro-3-fluoro-2-picolinic acid involves the oxidation of 6-chloro-3-fluoro-2-picoline.[14]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine 6-chloro-3-fluoro-2-picoline, dilute sulfuric acid (as the solvent), potassium dichromate (as the oxidant), sodium tungstate (catalyst), and a crown ether (phase transfer catalyst).[14]

-

Reaction Conditions: Heat the mixture to a temperature between 70-130°C and stir for 0.5-20 hours.[14]

-

Workup: After the reaction is complete, pour the mixture into crushed ice and filter the resulting precipitate.[14]

-

Purification: Dissolve the crude product in an alkaline aqueous solution and extract with an organic solvent to remove unreacted starting materials and impurities. Acidify the aqueous layer with a mineral acid to precipitate the pure 6-chloro-3-fluoro-2-picolinic acid, which can then be collected by filtration.[14]

Caption: Synthesis of 6-chloro-3-fluoro-2-picolinic acid.

Synthesis of 5-Fluoropicolinic Acid

The synthesis of 5-fluoropicolinic acid can be achieved through the carboxylation of 5-fluoropyridine followed by conversion to the acid chloride and subsequent hydrolysis.[15]

Experimental Protocol:

-

Carboxylation: React 5-fluoropyridine with carbon dioxide to form 5-fluoropyridine-2-carboxylic acid.[15]

-

Acyl Chloride Formation: Treat the resulting carboxylic acid with thionyl chloride to generate 5-fluoro-2-pyridinecarbonyl chloride.[15]

-

Hydrolysis: Hydrolyze the acyl chloride to yield the final product, 5-fluoropicolinic acid.[15]

Caption: Synthesis of 5-Fluoropicolinic acid.

Applications in Drug Discovery and Development

The judicious incorporation of fluorine into picolinate derivatives has led to the discovery of potent and selective drug candidates across various therapeutic areas.

Enzyme Inhibition

Fluorinated compounds are widely recognized for their potential as enzyme inhibitors.[16][17] The strong electron-withdrawing nature of fluorine can enhance the binding affinity of a picolinate derivative to the active site of a target enzyme.[18] Furthermore, fluorinated groups can act as mimics of transition states or form strong interactions with active site residues, leading to potent inhibition.[16][17] While specific examples of fluorinated picolinates as enzyme inhibitors are not extensively documented in readily available literature, the principles of fluorine's role in enzyme inhibition are directly applicable.[19][20]

Case Studies

While detailed clinical trial data for a broad range of fluorinated picolinate drugs is not yet widespread, the success of fluorinated drugs in general provides a strong rationale for their continued development.[10][21][22] The improvements in metabolic stability and pharmacokinetic profiles afforded by fluorine are key drivers for advancing these compounds through the drug development pipeline.[2][10] Researchers are actively exploring the potential of fluorinated picolinates in areas such as oncology, infectious diseases, and neurodegenerative disorders.[15]

Conclusion and Future Perspectives

Fluorine substitution represents a powerful and versatile strategy for the optimization of picolinate-based drug candidates. The ability to rationally modulate key physicochemical properties such as pKa, lipophilicity, and metabolic stability provides medicinal chemists with a valuable tool to enhance the therapeutic potential of this important scaffold. As our understanding of the nuanced effects of fluorine continues to grow, and as new synthetic methodologies for fluorination are developed, we can expect to see an increasing number of innovative and life-saving drugs based on fluorinated picolinate derivatives entering the clinic. The future of drug discovery will undoubtedly be shaped by the continued and strategic application of fluorine chemistry.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Fluoropyridine-6-carboxylic acid | 402-69-7 [chemicalbook.com]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. Showing Compound Picolinic acid (FDB022926) - FooDB [foodb.ca]

- 6. chembk.com [chembk.com]

- 7. 5-FLUORO-2-PICOLINIC ACID manufacturers and suppliers in india [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. chemscene.com [chemscene.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 15. nbinno.com [nbinno.com]

- 16. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]

- 22. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Methyl 5-fluoro-3-methylpicolinate: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-fluoro-3-methylpicolinate has emerged as a pivotal building block in the fields of medicinal and agrochemical research. Its unique substitution pattern on the pyridine ring, featuring a fluorine atom at the 5-position and a methyl group at the 3-position, confers advantageous properties to target molecules, such as enhanced metabolic stability and binding affinity.[1] This guide provides an in-depth analysis of its synthesis, chemical characteristics, and diverse applications, offering a valuable resource for scientists leveraging this versatile synthon in their research endeavors.

Physicochemical and Safety Data at a Glance

A summary of the key physicochemical properties and safety information for this compound is presented below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 1346148-32-0 | [1][2][3][4][5] |

| Molecular Formula | C₈H₈FNO₂ | [1][2][4] |

| Molecular Weight | 169.15 g/mol | [1][2] |

| Appearance | White to off-white solid | [6][7] |

| Purity | 95% to >98% | [1] |

| Storage | Sealed in dry, room temperature conditions | [6][7] |

| Boiling Point (Predicted) | 233.2 ± 35.0 °C | [6][7] |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [6][7] |

| IUPAC Name | methyl 5-fluoro-3-methylpyridine-2-carboxylate | [5] |

| InChI Key | ZRDCOINTFRYCQF-UHFFFAOYSA-N | |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P261, P305+P351+P338 |

The Strategic Importance in Chemical Synthesis

The value of this compound lies in its role as a versatile synthon for creating more complex molecular architectures.[1] The ester functionality allows for a range of chemical transformations, including amidation and reduction, providing a gateway to a wide array of organic molecules.[1]

Key Applications:

-

Medicinal Chemistry : Fluorinated picolinates are crucial precursors in pharmaceutical development.[1] The incorporation of the 5-fluoro-3-methylpicolinate scaffold can enhance the metabolic stability and binding affinity of drug candidates.[1] The methyl group, in particular, can influence the physicochemical, pharmacodynamic, and pharmacokinetic properties of a molecule through effects such as steric hindrance, inductive effects, and by improving metabolic stability.[8]

-

Agrochemical Research : Derivatives of picolinic acid are recognized as a potent class of synthetic auxin herbicides.[1] The fluorine and methyl groups on the picolinate ring are critical for modulating the biological activity and physicochemical properties of these agrochemicals.[1] This intermediate is key in developing new herbicides and plant growth regulators with improved efficacy and environmental profiles.[9][10]

Synthetic Pathways and Methodologies

While specific peer-reviewed, multi-step syntheses detailing the preparation of this compound are not extensively documented in readily available literature, a common and plausible synthetic route involves a building-block approach starting from a pre-functionalized pyridine ring.[1]

A frequently cited method begins with 5-fluoro-3-methylpicolinonitrile.[1] The synthesis proceeds through two key steps:

-

Hydrolysis of the Nitrile : The nitrile group of 5-fluoro-3-methylpicolinonitrile is hydrolyzed to the corresponding carboxylic acid, 5-fluoro-3-methylpicolinic acid. This can be achieved under acidic or basic conditions.

-